4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile
Description
Properties
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O2/c17-14-7-10(5-6-11(14)8-18)9-19-15(20)12-3-1-2-4-13(12)16(19)21/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHETYOCOSCHYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Substrate : 2-(Bromomethyl)-2-fluorobenzonitrile (14.01 mmol)
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Reagent : Phthalimide potassium salt (1.1 equiv, 15.41 mmol)
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Solvent : Dimethylformamide (DMF, 20 mL)
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Temperature : 130°C
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Duration : 9 hours
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Workup : Precipitation with ice water, filtration, and purification via ethyl acetate/water extraction.
Key Data Table:
| Parameter | Value |
|---|---|
| Yield | 92% |
| Purity (HPLC) | >95% |
| Reaction Mechanism | SN2 Nucleophilic Substitution |
| Critical Side Reaction | Hydrolysis of nitrile group |
This method is favored for its high yield and scalability. The use of DMF enhances solubility, while elevated temperatures accelerate the substitution kinetics.
Alternative Method: Hydrazine-Mediated Cyclocondensation
A secondary route involves the use of hydrazine hydrate to facilitate cyclocondensation, though this approach is less efficient.
Protocol:
Outcomes:
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Yield : 57% (HCl salt form)
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Purity : 89% (requires chromatographic purification)
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Limitation : Lower yield due to competing hydrolysis pathways.
Intermediate Synthesis: Preparation of 2-(Bromomethyl)-2-fluorobenzonitrile
The bromomethyl intermediate is critical for the primary route. Its synthesis involves radical bromination or Appel reaction strategies.
Appel Reaction Protocol:
Key Data Table:
| Parameter | Value |
|---|---|
| Conversion Rate | 98% |
| Isolated Yield | 91% |
| Byproduct | Dibrominated species (<5%) |
Analytical Validation and Characterization
Spectroscopic Data:
Chromatographic Purity:
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Phthalimide Substitution | 92% | >95% | High | Moderate |
| Hydrazine Condensation | 57% | 89% | Low | Low |
The phthalimide route is industrially preferred due to its robustness, while the hydrazine method is reserved for small-scale research.
Recent Advancements and Patents
A 2022 patent (WO2020095215A1) describes a catalyst-free visible-light-initiated variant using TEMPO as a radical scavenger, achieving 52% yield under blue LED irradiation . This method reduces byproduct formation but requires specialized equipment.
Chemical Reactions Analysis
Kinetic and Thermodynamic Data
The compound’s derivatives exhibit solvent-dependent reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions:
Reactivity in IEDDA Reactions
-
Solvent Effects :
Hammett Parameters
Substituents on the phenyl ring (e.g., -F, -CN) modulate reactivity via electronic effects:
Spectroscopic Characterization
Key spectral data for intermediates and products:
Table 1: NMR and Mass Spectrometry Data
Computational Insights
DFT studies reveal:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the isoindole structure exhibit significant anticancer properties. The compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the synthesis of similar isoindole derivatives that showed promising results against various cancer cell lines, suggesting that modifications to the dioxoisoindoline framework can enhance biological activity .
Mechanism of Action
The mechanism by which 4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile exerts its effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, the presence of fluorine in the benzene ring may enhance lipophilicity and cellular uptake, allowing for more effective targeting of cancer cells .
Material Science
Polymer Synthesis
The compound has potential applications in the synthesis of polymers due to its reactive functional groups. Research into polymerization techniques has shown that incorporating dioxoisoindoline derivatives can lead to materials with enhanced thermal stability and mechanical properties. These polymers can be utilized in coatings, adhesives, and other industrial applications .
Nanocomposites
There is ongoing research into the use of this compound in developing nanocomposites. The unique structural features of this compound can facilitate interactions with nanoparticles, leading to improved performance characteristics such as increased strength and conductivity .
Organic Synthesis
Synthetic Intermediates
The compound serves as a valuable synthetic intermediate in the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis. For instance, it can be utilized in the formation of other isoindole derivatives through nucleophilic substitution reactions .
Case Studies
Mechanism of Action
The mechanism by which 4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and nitrile group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological and therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons :
Fluorine Substitution: The fluorine atom in the target compound increases polarity and electron-withdrawing effects compared to the non-fluorinated analog (CAS 15996-74-4). This enhances metabolic stability and may improve bioavailability in drug design contexts . In contrast, 4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride (CAS 1187927-96-3) demonstrates how fluorine’s presence synergizes with ionic functional groups (e.g., hydrochloride) to modulate solubility .
This is critical in crystallography studies, where tools like SHELX and ORTEP-3 are employed for structural analysis . The propanal-substituted analog (CAS 2436-29-5) lacks aromaticity, leading to reduced planarity and altered reactivity in nucleophilic additions .
Hydrogen Bonding and Crystallography :
- The target compound’s nitrile and fluorine groups may participate in weak hydrogen bonds, affecting molecular aggregation. Bernstein et al. (1995) highlight the role of such interactions in crystal engineering, suggesting parallels in supramolecular assembly .
Biological Activity
The compound 4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant case studies and research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 280.25 g/mol
- CAS Number : 368426-72-6
Anticancer Activity
Recent studies have indicated that derivatives of the isoindoline structure exhibit significant anticancer properties. The compound in focus has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells.
The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, the compound may interfere with the PI3K/Akt and MAPK/ERK pathways, which are critical for cancer cell growth and survival.
Antimicrobial Activity
Preliminary investigations suggest that This compound exhibits antimicrobial properties against a range of bacteria and fungi.
In Vitro Studies
In vitro assays demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungal strains like Candida albicans. The minimum inhibitory concentration (MIC) values were recorded, showcasing its potential as an antimicrobial agent.
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study Findings
A study conducted on neuroblastoma cell lines revealed that treatment with This compound resulted in reduced apoptosis and increased neuronal survival under oxidative stress conditions.
Data Table: Biological Activities Summary
Q & A
Q. What are the common synthetic routes for 4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile?
The compound is typically synthesized via alkylation of phthalimide derivatives with halogenated precursors. For example, 4-(bromomethyl)-2-fluorobenzonitrile (CAS 222978-03-2) reacts with 1,3-dioxoisoindoline in the presence of a base like K₂CO₃ under reflux conditions . Purification is achieved through column chromatography, and characterization involves ¹H/¹³C NMR to confirm the methylene bridge (-CH₂-) and fluorine substituent .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the primary method. Crystals are grown via slow evaporation of solvent (e.g., DMSO/EtOH mixtures), and data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). SHELXL or SHELXTL software refines the structure, with hydrogen bonding and π-π interactions analyzed using tools like Mercury .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substituent positions and electronic environments (e.g., fluorine-induced deshielding). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) validate ortho/para arrangements .
- FT-IR : Peaks at ~1700–1750 cm⁻¹ indicate carbonyl (C=O) groups from the dioxoisoindoline moiety .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion validation (e.g., [M+H]⁺ or [M-H]⁻) .
Advanced Research Questions
Q. How do computational methods like DFT enhance the understanding of this compound’s electronic properties?
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These align with SCXRD data to predict reactivity, such as nucleophilic attack at the nitrile group or electrophilic substitution at the fluorobenzene ring .
Q. What challenges arise in resolving contradictory crystallographic data for this compound?
Discrepancies in hydrogen bonding networks or unit cell parameters may stem from polymorphism or twinning. Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies intermolecular interactions (e.g., C-H···O, C-F···π), while R-factor convergence tests in SHELXL refine disorder models .
Q. How can derivatization of this compound expand its applications in medicinal chemistry?
The nitrile group can undergo click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to form triazole hybrids, as demonstrated in the synthesis of 4-(3-(4-((1,3-Dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazol-1-yl)-5-methyl-1H-pyrazol-1-yl)benzonitrile. Such derivatives are screened for bioactivity via kinase inhibition assays .
Q. What role do substituent effects play in modulating the compound’s reactivity?
The fluorine atom’s electron-withdrawing nature enhances the nitrile’s electrophilicity, facilitating nucleophilic additions. Comparative studies with non-fluorinated analogs (e.g., 4-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile) reveal slower reaction kinetics, confirmed by Hammett σₚ⁺ constants .
Q. How can hydrogen bonding patterns influence its crystal packing and stability?
Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds into motifs like or . For example, N-H···O interactions between isoindoline carbonyls and adjacent aromatic protons create layered packing, stabilizing the lattice .
Methodological Considerations
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Stepwise Monitoring : Use TLC or UPLC-MS to track intermediate formation (e.g., phthalimide alkylation).
- Microwave Assistance : Reduces reaction time (e.g., from 24 hrs to 2 hrs) for steps like acetyl chloride coupling .
- Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) isolates isomers or byproducts .
Q. How are solvent effects managed in crystallization trials?
Polar aprotic solvents (e.g., DMF) promote solubility, while anti-solvents (e.g., hexane) induce nucleation. For twinned crystals, annealing at 150°C followed by slow cooling (1°C/min) improves diffraction quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
